molecular formula C14H19NO4S B091654 Cyclohexyl N-(p-tosyl)carbamate CAS No. 18303-08-7

Cyclohexyl N-(p-tosyl)carbamate

Cat. No.: B091654
CAS No.: 18303-08-7
M. Wt: 297.37 g/mol
InChI Key: YWUXXDDIOVQABY-UHFFFAOYSA-N
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Description

Cyclohexyl N-(p-tosyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry

Cyclohexyl N-(p-tosyl)carbamate serves as a precursor for the synthesis of more complex molecules. Its ability to undergo ortho-lithiation allows for selective metalation at the ortho position of aromatic substrates, making it valuable in constructing diverse organic compounds.

Key Transformations

  • Nucleophilic Substitution Reactions : The tosyl group enhances the electrophilic character of the nitrogen atom, facilitating nucleophilic attacks and enabling various coupling reactions.
  • Metalation Reactions : The compound can be lithiated at the ortho position, which is crucial for synthesizing substituted aromatic compounds.

Pharmaceutical Applications

The compound has garnered attention for its potential applications in drug design due to its biological activity. This compound can be involved in the development of pharmaceuticals that target specific biological pathways.

  • Antimicrobial Properties : Preliminary studies indicate that compounds derived from this compound may exhibit antimicrobial activity, which is essential for developing new antibiotics.
  • Anticancer Potential : Research suggests that derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines, contributing to anticancer drug development.

Comparison with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other similar compounds. The following table summarizes some related carbamates and their characteristics:

Compound NameStructure CharacteristicsUnique Features
Cyclohexyl N-(p-chlorobenzene)sulfonamideContains a chlorobenzene instead of tosylDifferent electronic properties affecting reactivity
Benzyl N-(p-tosyl)carbamateBenzyl group instead of cyclohexylPotentially different steric hindrance
Methyl N-(p-tosyl)carbamateMethyl group instead of cyclohexylSmaller size may lead to different interaction profiles

The structural differences among these compounds lead to variations in reactivity and application potential, highlighting the importance of this compound in synthetic and medicinal chemistry.

Case Studies

Several case studies have explored the applications and biological effects of this compound:

Case Study 1: Antimicrobial Activity

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity Evaluation

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Inflammation Model Study

  • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

The following table summarizes the biological activities observed in recent studies involving this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Properties

CAS No.

18303-08-7

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

cyclohexyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

InChI Key

YWUXXDDIOVQABY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

Synonyms

N-Tosylcarbamic acid cyclohexyl ester

Origin of Product

United States

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